(2S,3R)-3-phenyloxirane-2-carboxylic acid
Overview
Description
“(2S,3R)-3-phenyloxirane-2-carboxylic acid” is a chemical compound with the CAS number 79898-17-21. It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2S,3R)-3-phenyloxirane-2-carboxylic acid”.Molecular Structure Analysis
The molecular structure of “(2S,3R)-3-phenyloxirane-2-carboxylic acid” consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2S,3R)-3-phenyloxirane-2-carboxylic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3R)-3-phenyloxirane-2-carboxylic acid” are not available in the search results.Scientific Research Applications
Chemoenzymatic Approaches
(2S,3R)-3-phenyloxirane-2-carboxylic acid has been used in the study of biotransformations of oxiranecarbonitriles. This research demonstrated that microbial whole-cell catalysts, like Rhodococcus sp. AJ270, can efficiently hydrate various oxiranecarbonitriles. The study showed that the amidase in Rhodococcus sp. AJ270 exhibited excellent 2S,3R-enantioselectivity against certain oxiranecarboxamides. This work highlights the potential of (2S,3R)-3-phenyloxirane-2-carboxylic acid in synthesizing chiral molecules with quaternary stereocenters, such as R-(+)-2-hydroxy-2-methyl-3-phenylpropionic acid and its derivatives (Wang, Deng, Wang, & Zheng, 2005).
Synthesis of Clausena Alkaloids
In a study focusing on synthesizing various Clausena alkaloids, (2S,3R)-3-phenyloxirane-2-carboxamides were used as starting materials. This research found that through different Brønsted acid-mediated cyclization reactions, a variety of N-heterocyclic clausena alkaloids could be efficiently synthesized. The study emphasizes the role of (2S,3R)-3-phenyloxirane-2-carboxamides in generating structurally diverse alkaloids (Yang, Wang, Zheng, Pan, & Huang, 2009).
Chiral Solvating Agents
(2S,3R)-3-phenyloxirane-2-carboxylic acid derivatives have been explored as chiral solvating agents. A study synthesized various α-(nonafluoro-tert-butoxy)carboxylic acids and investigated their application in chiral recognition studies with amines. This research provides insight into the use of (2S,3R)-3-phenyloxirane-2-carboxylic acid derivatives in understanding chiral interactions (Nemes, Csóka, Béni, Farkas, Rábai, & Szabó, 2015).
Crystal Engineering Research
In crystal engineering, derivatives of (2S,3R)-3-phenyloxirane-2-carboxylic acid have been used to synthesize coordination compounds. These compounds demonstrated a wide structural diversity and potential applications in luminescence sensing and magnetism. The study highlights the versatility of this compound in generating novel crystal structures (Gu, Liang, Cui, Wu, Shi, & Kirillov, 2017).
Safety And Hazards
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “(2S,3R)-3-phenyloxirane-2-carboxylic acid”.
properties
IUPAC Name |
(2S,3S)-3-phenyloxirane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-phenyloxirane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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